molecular formula C19H16N2O3 B14267439 2-Furancarboxamide, N-(((diphenylmethyl)amino)carbonyl)- CAS No. 168779-52-0

2-Furancarboxamide, N-(((diphenylmethyl)amino)carbonyl)-

Cat. No.: B14267439
CAS No.: 168779-52-0
M. Wt: 320.3 g/mol
InChI Key: HVZMVJUPOOYSFL-UHFFFAOYSA-N
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Description

2-Furancarboxamide, N-(((diphenylmethyl)amino)carbonyl)- is an organic compound that belongs to the class of furancarboxamides. This compound is characterized by the presence of a furan ring, a carboxamide group, and a diphenylmethylamino carbonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxamide, N-(((diphenylmethyl)amino)carbonyl)- typically involves the reaction of furan-2-carboxylic acid with diphenylmethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps may involve crystallization or advanced chromatographic techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxamide, N-(((diphenylmethyl)amino)carbonyl)- undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The diphenylmethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted furancarboxamides.

Scientific Research Applications

2-Furancarboxamide, N-(((diphenylmethyl)amino)carbonyl)- is used in a wide range of scientific research applications:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Furancarboxamide, N-(((diphenylmethyl)amino)carbonyl)- involves its interaction with specific molecular targets. The diphenylmethylamino group can form hydrogen bonds and hydrophobic interactions with proteins, leading to inhibition or modulation of their activity. The furan ring can also participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furancarboxamide, N-methyl-
  • 2-Furancarboxamide, N-phenyl-
  • 2-Furancarboxamide, N-benzyl-

Uniqueness

2-Furancarboxamide, N-(((diphenylmethyl)amino)carbonyl)- is unique due to the presence of the diphenylmethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with proteins and other biomolecules, making it a valuable tool in scientific research.

Properties

CAS No.

168779-52-0

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

N-(benzhydrylcarbamoyl)furan-2-carboxamide

InChI

InChI=1S/C19H16N2O3/c22-18(16-12-7-13-24-16)21-19(23)20-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H,(H2,20,21,22,23)

InChI Key

HVZMVJUPOOYSFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CC=CO3

Origin of Product

United States

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